molecular formula C8H13N3 B1447601 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine CAS No. 1511147-55-9

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine

Cat. No. B1447601
M. Wt: 151.21 g/mol
InChI Key: UJGPGNOWRZXMEW-UHFFFAOYSA-N
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Description

The compound “(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine” is a chemical compound with the IUPAC name 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethylamine .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its boiling point is approximately 343.3±15.0 C at 760 mmHg . The molecular weight of the compound is 151.21 .

Scientific Research Applications

Chemistry and Properties

Compounds containing imidazole and pyridine structures, such as (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine, have demonstrated remarkable variability and significance in chemistry. A comprehensive review highlights the preparation, properties, and various forms of these compounds. They are involved in forming complex compounds, exhibiting notable properties like spectroscopic characteristics, structural dynamics, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Therapeutic Potential and Drug Design

These compounds, specifically with a tri- and tetra-substituted imidazole scaffold, are recognized for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is integral in the release of proinflammatory cytokines. The review delves into the design, synthesis, and activity studies of these compounds, indicating their significant impact on therapeutic approaches (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optoelectronic Applications

Research has also explored the use of imidazole and pyridine derivatives in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, contribute significantly to novel optoelectronic materials. Their applications span across electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, the quinazoline and pyrimidine derivatives have shown promising results in fabricating materials for organic light-emitting diodes (OLEDs) and other high-efficiency electroluminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h2,4,7H,1,3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGPGNOWRZXMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine

CAS RN

1511147-55-9
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Reactant of Route 6
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine

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